molecular formula C13H17ClFN3O B12237026 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride

2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride

Cat. No.: B12237026
M. Wt: 285.74 g/mol
InChI Key: XWDGDFNQEOMGQU-UHFFFAOYSA-N
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Description

2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring, a fluoroethyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The fluoroethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the phenol moiety and the hydrochloride salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the fluoroethyl group can produce various substituted derivatives.

Scientific Research Applications

2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes involving pyrazole and phenol groups.

    Medicine: It has potential therapeutic applications due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance its binding affinity to certain receptors, while the pyrazole and phenol groups can modulate its activity. The compound may act through various pathways, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[[1-(2-Chloroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride
  • 2-[[[1-(2-Bromoethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride
  • 2-[[[1-(2-Iodoethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride

Uniqueness

The presence of the fluoroethyl group in 2-[[[1-(2-Fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride makes it unique compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can enhance the compound’s stability and binding affinity, making it more effective in certain applications.

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c14-5-6-17-10-11(8-16-17)7-15-9-12-3-1-2-4-13(12)18;/h1-4,8,10,15,18H,5-7,9H2;1H

InChI Key

XWDGDFNQEOMGQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CN(N=C2)CCF)O.Cl

Origin of Product

United States

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